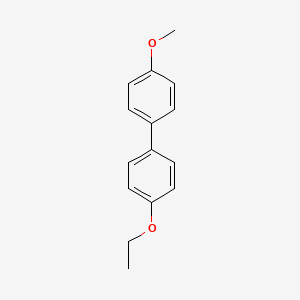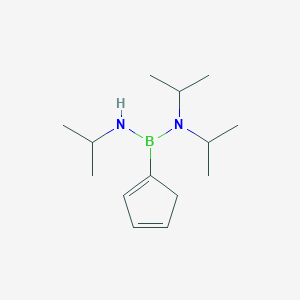
1-(Cyclopenta-1,3-dien-1-yl)-N,N,N'-tri(propan-2-yl)boranediamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Cyclopenta-1,3-dien-1-yl)-N,N,N’-tri(propan-2-yl)boranediamine is a complex organic compound that features a cyclopentadienyl ring bonded to a boron atom, which is further connected to three isopropyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Cyclopenta-1,3-dien-1-yl)-N,N,N’-tri(propan-2-yl)boranediamine typically involves the reaction of cyclopenta-1,3-diene with a boron-containing reagent under controlled conditions. One common method is the hydroboration of cyclopenta-1,3-diene followed by the introduction of isopropyl groups through alkylation reactions. The reaction conditions often require the use of inert atmospheres, such as nitrogen or argon, to prevent oxidation and moisture interference.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydroboration processes using specialized reactors that ensure precise control over temperature and pressure. The use of catalysts to enhance the reaction efficiency and yield is also common. The final product is typically purified through distillation or recrystallization techniques to achieve the desired purity.
化学反応の分析
Types of Reactions
1-(Cyclopenta-1,3-dien-1-yl)-N,N,N’-tri(propan-2-yl)boranediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boron-oxygen bonds, leading to the formation of boronic acids or borates.
Reduction: Reduction reactions can convert the boron center to a lower oxidation state, potentially forming borohydrides.
Substitution: The isopropyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions include boronic acids, borates, borohydrides, and various substituted derivatives of the original compound.
科学的研究の応用
1-(Cyclopenta-1,3-dien-1-yl)-N,N,N’-tri(propan-2-yl)boranediamine has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of boron-containing polymers and materials with unique electronic properties.
Biology: The compound’s
特性
CAS番号 |
879084-01-2 |
|---|---|
分子式 |
C14H27BN2 |
分子量 |
234.19 g/mol |
IUPAC名 |
N-[cyclopenta-1,3-dien-1-yl-[di(propan-2-yl)amino]boranyl]propan-2-amine |
InChI |
InChI=1S/C14H27BN2/c1-11(2)16-15(14-9-7-8-10-14)17(12(3)4)13(5)6/h7-9,11-13,16H,10H2,1-6H3 |
InChIキー |
KRHRVEHTCCQVDM-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC=CC1)(NC(C)C)N(C(C)C)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



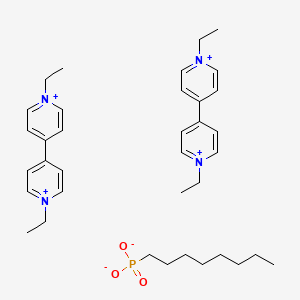
![(4-{[(2-Amino-2-oxoethyl)amino]methyl}phenoxy)acetic acid](/img/structure/B12608532.png)

![1-[(1-Azidooctan-2-YL)selanyl]-4-chlorobenzene](/img/structure/B12608556.png)
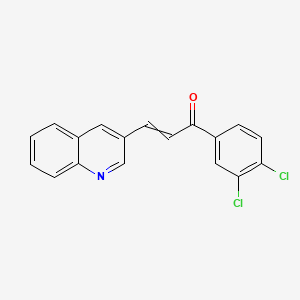
![5-Chloro-8-[(propan-2-yl)oxy]-7-[2-(trifluoromethyl)phenyl]quinoline](/img/structure/B12608563.png)
![2-[3-(2,4-Dichloro-5-fluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]phenol](/img/structure/B12608571.png)
![N-{[2-(Benzyloxy)phenyl]methyl}-5-chloro-2-hydroxybenzamide](/img/structure/B12608573.png)
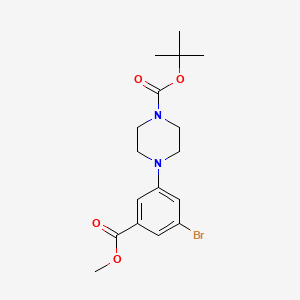
![2-Pentynoic acid, 4-[(2-methoxyethoxy)methoxy]-, ethyl ester, (4S)-](/img/structure/B12608579.png)

boranyl](/img/structure/B12608590.png)
